CA77.1

Description

Overview of Autophagic Pathways and Proteostasis Maintenance

Autophagic pathways collectively contribute to lysosomal degradation, serving as crucial components of the cellular quality control machinery. frontiersin.orgmdpi.comnih.govnih.govatsjournals.orgfrontiersin.orgwikipedia.orgoncotarget.commdpi.com This degradation is vital for nutrient recycling, the removal of potentially harmful protein aggregates, and the turnover of cellular components, all of which are essential for maintaining proteostasis and cellular health. dovepress.comfrontiersin.orgmdpi.comspandidos-publications.comnih.govnih.govmdpi.com

Distinct Characteristics and Regulatory Mechanisms of Chaperone-Mediated Autophagy

CMA stands apart from other autophagic pathways due to its selective nature and the mechanism by which substrates are delivered to the lysosome. Unlike macro- and microautophagy, CMA does not involve the formation of vesicles. dovepress.comfrontiersin.orgmdpi.comnih.govnih.govatsjournals.orgnih.govwikipedia.orgoncotarget.com Instead, it targets specific soluble cytosolic proteins containing a particular recognition motif, often biochemically related to the pentapeptide sequence KFERQ. dovepress.commdpi.comnih.govatsjournals.orgnih.govfrontiersin.orgwikipedia.orgoncotarget.commdpi.comfrontiersin.org

The process begins with the recognition of this KFERQ-like motif by a cytosolic chaperone, typically heat shock cognate protein 70 (hsc70). dovepress.commdpi.comnih.govatsjournals.orgnih.govfrontiersin.orgwikipedia.orgoncotarget.commdpi.comfrontiersin.org The chaperone-substrate complex then moves to the lysosomal membrane, where it interacts with the lysosome-associated membrane protein 2A (LAMP-2A). dovepress.commdpi.comnih.govatsjournals.orgnih.govfrontiersin.orgwikipedia.orgoncotarget.commdpi.comfrontiersin.orgnih.gov LAMP-2A serves as the rate-limiting lysosomal receptor for CMA substrates. mdpi.comwikipedia.orgbohrium.com Upon substrate binding, LAMP-2A undergoes a conformational change and multimerizes, forming a translocation complex through which the substrate protein is directly unfolded and translocated into the lysosomal lumen for degradation by resident hydrolases. dovepress.comnih.govfrontiersin.org The stability and assembly of the LAMP-2A complex are regulated by chaperones like hsp90 and hsc70. dovepress.comwikipedia.org The selectivity, saturability, and competitivity for substrates are key characteristics distinguishing CMA. dovepress.comatsjournals.orgnih.govwikipedia.org

Role of CMA in Cellular Homeostasis and Stress Responses

CMA plays a crucial role in maintaining cellular homeostasis by contributing to protein quality control, regulating cellular bioenergetics, and influencing various substrate-associated cellular processes. dovepress.commdpi.comspandidos-publications.comnih.govnih.govfrontiersin.org It is particularly important in the cellular response to a variety of stress conditions, such as prolonged starvation, oxidative stress, and exposure to toxic compounds that induce protein misfolding. dovepress.commdpi.comnih.govmdpi.comatsjournals.orgwikipedia.org Under these stressors, CMA activity can be maximally activated, facilitating the selective degradation of damaged or non-essential proteins to help restore cellular balance. nih.govnih.govwikipedia.org CMA also participates in regulating cell death pathways, including apoptosis and ferroptosis, and is involved in the unfolded protein response. mdpi.comnih.gov Furthermore, research suggests a role for CMA in immune responses and DNA repair mechanisms. wikipedia.org

Impairment of CMA in Disease Pathogenesis: A Research Perspective

Dysfunction of CMA has been implicated in the pathogenesis of numerous diseases, with a particular focus in research on neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, as well as cancer. dovepress.comfrontiersin.orgmdpi.comspandidos-publications.comnih.govnih.govmdpi.commdpi.comfrontiersin.orgresearchgate.net A decline in CMA activity is observed with aging, contributing to the collapse of proteostasis and the accumulation of damaged proteins that are characteristic of age-related diseases. frontiersin.orgmdpi.combohrium.com

In neurodegenerative diseases, impaired CMA leads to the accumulation of toxic protein aggregates in the central nervous system. mdpi.comfrontiersin.orgresearchgate.net Pathogenic proteins like alpha-synuclein (B15492655) and tau, which are central to the pathology of Parkinson's and Alzheimer's diseases respectively, are known substrates of CMA. dovepress.comfrontiersin.orgmdpi.comfrontiersin.orgnih.gov Research indicates that reduced CMA activity can contribute to the aggregation of these proteins, creating a vicious cycle that exacerbates neuronal dysfunction and death. mdpi.comfrontiersin.org

Given the critical role of CMA in cellular health and its implication in disease, modulating CMA activity has emerged as a potential therapeutic strategy. dovepress.comfrontiersin.orgspandidos-publications.commdpi.comfrontiersin.orgresearchgate.net Research efforts are focused on identifying compounds that can enhance CMA activity to promote the clearance of pathogenic proteins and restore proteostasis.

The chemical compound CA77.1 has been identified and studied as a potent activator of CMA. mdpi.cominvivochem.comcaymanchem.comwikipedia.orgadipogen.commedchemexpress.com this compound is a synthetic derivative of an earlier compound, AR7, modified to improve its suitability for in vivo research. mdpi.comnih.govinvivochem.comwikipedia.orgadipogen.com Its mechanism of action involves increasing the expression of the lysosomal receptor LAMP2A, thereby enhancing the capacity of the CMA pathway. invivochem.comcaymanchem.comwikipedia.orgadipogen.commedchemexpress.comwikipedia.org

Detailed research findings on this compound highlight its effects both in vitro and in vivo. In vitro studies using NIH 3T3 cells expressing a CMA reporter gene have shown that this compound activates CMA in a dose- and time-dependent manner. invivochem.comcaymanchem.commedchemexpress.com This activation is quantified by measuring the increase in fluorescent puncta per cell, indicative of increased CMA activity. invivochem.commedchemexpress.com Importantly, research indicates that this compound selectively activates CMA without affecting macroautophagy, as evidenced by unchanged LC3-II expression and autophagic flux in these cells at relevant concentrations. invivochem.com

In vivo studies utilizing the PS19 mouse model, which serves as a model for frontotemporal dementia-related proteotoxicity and aspects of Alzheimer's disease, have demonstrated the potential therapeutic effects of this compound. mdpi.comnih.govinvivochem.comcaymanchem.commedchemexpress.com Treatment with this compound has been shown to improve behavioral deficits, specifically normalizing locomotor hyperactivity observed in these mice. invivochem.comcaymanchem.commedchemexpress.com Furthermore, this compound treatment led to a reduction in the accumulation of pathogenic tau conformations in key brain regions, including the hippocampus, amygdala, and piriform cortex. mdpi.cominvivochem.comcaymanchem.commedchemexpress.com Research also indicates that this compound treatment can modulate neuroinflammation, reducing the number of large Iba1-positive cells with rod-like dystrophic morphology and increasing microglia in the PS19 mouse model. invivochem.commedchemexpress.com

Pharmacokinetic studies in mice have shown that orally administered this compound exhibits favorable properties, including good brain penetration. invivochem.comadipogen.commedchemexpress.com Specific pharmacokinetic parameters have been quantified in research studies.

| Pharmacokinetic Parameter | Value (10 mg/kg oral gavage in mice) | Unit |

| Cmax | 3534 | ng/g |

| AUClast | 8338 | h*ng/g |

| Tmax | 1 | hour |

| T1/2 | 1.89 | hours |

These research findings underscore the potential of this compound as a tool for investigating the therapeutic benefits of enhancing CMA in the context of neurodegenerative diseases characterized by protein accumulation.

Here is a summary of key research findings on this compound in the PS19 mouse model:

| Outcome | Effect of this compound Treatment (vs Vehicle-Treated PS19 Mice) |

| Locomotor Hyperactivity | Normalized to control levels invivochem.comcaymanchem.commedchemexpress.com |

| Pathogenic Tau Conformations (Hippocampus, Amygdala, Piriform Cortex) | Decreased quantity and percentage of neurons mdpi.cominvivochem.comcaymanchem.commedchemexpress.com |

| Large Iba1-positive cells (rod-dystrophic morphology) | Reduced number invivochem.commedchemexpress.com |

| Microglia | Increased number invivochem.commedchemexpress.com |

Research into compounds like this compound contributes to a deeper understanding of CMA's role in maintaining neuronal proteostasis and its potential as a therapeutic target for diseases associated with protein misfolding and aggregation.

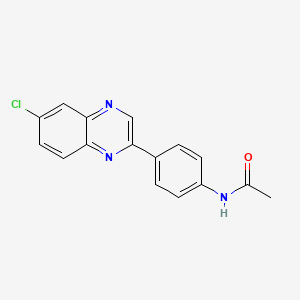

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c1-10(21)19-13-5-2-11(3-6-13)16-9-18-15-8-12(17)4-7-14(15)20-16/h2-9H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXMPDVGBWOTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336851 | |

| Record name | N-[4-(6-Chloroquinoxalin-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2412270-22-3 | |

| Record name | N-[4-(6-Chloroquinoxalin-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Development of Ca77.1 As a Pharmacological Agent

Identification of Early CMA Modulators and Precursor Compounds (e.g., AR7)

The initial breakthrough in the chemical modulation of CMA came from the discovery that certain retinoic acid derivatives could enhance this pathway. nih.gov Among the early identified compounds, AR7 was characterized as an atypical retinoic acid receptor alpha (RARα) antagonist. medchemexpress.comselleckchem.com

AR7 demonstrated the ability to significantly and specifically activate CMA activity in in vitro models, such as mouse fibroblasts, without altering other autophagy pathways like macroautophagy. medchemexpress.comaxonmedchem.com This activation was linked to an increase in the levels of the lysosome-associated membrane protein type 2A (LAMP2A), which is the rate-limiting receptor for the CMA pathway. nih.govwikipedia.org While AR7 proved to be a valuable tool for studying CMA in cell cultures and established the principle of CMA activation through RARα antagonism, its properties were not suitable for in vivo applications, necessitating the development of improved derivatives. wikipedia.orgnih.gov

Rationale for the Iterative Structure-Based Drug Design and Medicinal Chemistry of CA77.1

The unsuitability of AR7 for in vivo studies prompted an extensive medicinal chemistry effort to improve upon its scaffold. nih.gov The primary goals were to enhance CMA activation potency and develop favorable pharmacological properties, such as oral bioavailability and brain penetrance, for in vivo administration. nih.govresearchgate.net

An iterative, structure-based drug design approach was employed, using the benzoxazine scaffold of AR7 as a starting point. researchgate.net Molecular docking studies predicted that AR7 and its analogs bind to the RARα-binding pocket at the junction of helices h3, h10, and h12, stabilizing the receptor in an inactive conformation. researchgate.net The design of this compound specifically aimed to optimize interactions within this pocket. The chemical structure of this compound was conceived to enhance polar interactions; its amide group is predicted to form hydrogen bonds with the amino acid Thr233 and a water molecule within the binding pocket. researchgate.net This rational design approach led to the synthesis of a new generation of CMA activators with significantly improved characteristics over the precursor compound. researchgate.net

Evolution of this compound from In Vitro Potency to In Vivo Suitability

The structure-based design efforts successfully produced this compound, a compound with superior potency and drug-like properties.

In Vitro Activity In cellular assays, this compound activates CMA in a dose- and time-dependent manner. medchemexpress.comresearchgate.net When tested in NIH 3T3 cells expressing a CMA fluorescent reporter, this compound demonstrated significantly higher potency than its precursor, AR7. nih.govresearchgate.net Importantly, like AR7, this compound's activity is selective for CMA, as it does not affect macroautophagy or autophagic flux at effective concentrations. medchemexpress.comnih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide wikipedia.orgmedkoo.com |

| Molecular Formula | C₁₆H₁₂ClN₃O wikipedia.orgaxonmedchem.comcaymanchem.com |

| Molar Mass | 297.74 g·mol⁻¹ wikipedia.orgaxonmedchem.com |

| CAS Number | 2412270-22-3 wikipedia.orgmedkoo.comaxonmedchem.com |

In Vivo Suitability A key achievement in the development of this compound was its suitability for in vivo use. Studies have shown that it is a potent, brain-penetrant, and orally active CMA activator with favorable pharmacokinetic properties. medchemexpress.comselleckchem.comwikipedia.org Following oral administration in mice, this compound demonstrates the ability to cross the blood-brain barrier and activate CMA within the brain. selleckchem.comnih.gov

Table 2: Pharmacokinetic Parameters of this compound in Mice Data obtained following a single 10 mg/kg oral gavage dose. medchemexpress.cominvivochem.com

| Parameter | Value | Unit |

|---|---|---|

| Tmax (Time to max concentration) | 1 | hour |

| Cmax (Max concentration) | 3534 | ng/g |

| AUClast (Area under the curve) | 8338 | h*ng/g |

| T½ (Half-life) | 1.89 | hour |

Current Status of this compound in Preclinical Research Landscapes

This compound has become a critical tool in the preclinical investigation of diseases associated with CMA dysfunction. Its primary application has been in the field of neurodegenerative diseases. In the PS19 transgenic mouse model of Alzheimer's disease, long-term administration of this compound was shown to improve behavioral deficits and reduce the accumulation of pathogenic tau protein conformations in various brain regions, including the hippocampus and amygdala. medchemexpress.comcaymanchem.com

Beyond Alzheimer's models, this compound has been used to explore the role of CMA in neuroinflammation. Research has shown that the compound can suppress the activation of microglia, the primary immune cells of the brain, in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov By activating CMA, this compound promotes the degradation of the protein p300, which in turn reduces the acetylation of p65, a key step in inhibiting the transcription of pro-inflammatory factors. nih.gov These findings suggest a mechanistic link between CMA and neuroinflammation, highlighting a potential avenue for therapeutic intervention. nih.gov The development of this compound and related compounds also represents a promising strategy for studying and potentially treating other conditions, such as retinal degeneration. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Ca77.1 Mediated Cma Activation

Direct Interaction and Binding Dynamics with Molecular Targets

CA77.1 exerts its CMA-activating effects through direct interaction with specific molecular targets, influencing key regulatory pathways.

Stabilization of RARα-N-CoR1 Interaction

A key mechanism by which this compound activates CMA involves the stabilization of the interaction between RARα and the Nuclear Receptor Corepressor 1 (N-CoR1). idrblab.net N-CoR1 is known to mediate transcriptional repression by certain nuclear receptors, including RARα, in the absence of ligand. genecards.orguniprot.org By stabilizing the interaction between RARα and N-CoR1, this compound is thought to reinforce the repressive complex associated with RARα, leading to a functional outcome that favors CMA activation. This stabilization likely contributes to the observed antagonism of RARα signaling and the subsequent upregulation of CMA components.

Regulation of Lysosomal Receptor Expression and Trafficking

This compound's influence extends to the regulation of key lysosomal components essential for CMA function, particularly LAMP2A.

Upregulation of Lysosome-Associated Membrane Protein 2A (LAMP2A) Levels

A significant effect of this compound is the increase in the expression levels of the lysosomal receptor LAMP2A. idrblab.netresearchgate.nettcmsp-e.comnih.govfrontiersin.orguni-freiburg.de LAMP2A is the rate-limiting component of CMA, serving as the specific receptor on the lysosomal membrane that facilitates the translocation of unfolded substrate proteins into the lysosomal lumen for degradation. uniprot.orguniprot.org Increased availability of LAMP2A on the lysosomal membrane directly enhances the capacity of the CMA pathway to handle substrate proteins. Studies have shown that this compound increases LAMP2A expression in lysosomes, contributing to its CMA-activating properties. idrblab.netresearchgate.nettcmsp-e.comnih.gov

Promotion of LAMP2A Localization to Lysosomal Membrane

Beyond increasing total protein levels, this compound also plays a role in promoting the proper localization of LAMP2A to the lysosomal membrane, where it functions as the CMA receptor. While direct studies specifically on this compound's influence on LAMP2A localization were not extensively detailed in the provided snippets, related CMA activators derived from AR7, such as QX77, have been shown to rescue defective trafficking and lysosomal localization of LAMP2A. wikipedia.orggenecards.org Given that this compound is a modified derivative of AR7 designed for in vivo efficacy and acts through similar pathways involving RARα antagonism and LAMP2A upregulation, it is plausible that it also influences LAMP2A trafficking and localization to the lysosomal membrane, ensuring its availability for CMA substrate binding and translocation. Genetic or pharmacological suppression of RARα, a pathway modulated by this compound, has been shown to enhance LAMP2A transport to lysosomes. nih.govnih.gov

Influence on Rab11 and Rab-Interacting Lysosomal Protein (RILP) Dynamics

The trafficking and localization of lysosomes and associated proteins, including LAMP2A, are regulated by various Rab GTPases and their effectors, such as Rab11 and Rab-Interacting Lysosomal Protein (RILP). While the provided search results directly link related CMA activators like QX77 to increasing Rab11 levels and rescuing LAMP2A lysosomal localization by restoring Rab11 wikipedia.orggenecards.org, and also mention QX77 (CA77) restoring Rab11-FIP4 expression and increasing LAMP2A localization wikipedia.org, direct experimental data specifically detailing this compound's influence on Rab11 and RILP dynamics was not prominently featured. However, considering the close structural and mechanistic relationship between this compound and QX77 as AR7 derivatives acting on the CMA pathway, it is conceivable that this compound may also indirectly influence Rab11-mediated trafficking that impacts LAMP2A localization. Further research specifically investigating the effects of this compound on Rab11 and RILP dynamics would be necessary to fully elucidate this aspect of its mechanism.

Impact on Substrate Recognition and Translocation

CMA is initiated by the recognition of a specific pentapeptide motif, similar to KFERQ, within substrate proteins by the cytosolic chaperone Hsc70 (heat shock-cognate 70 kDa) mdpi.commdpi.commdpi.comresearchgate.net. This complex then interacts with the lysosomal receptor LAMP2A mdpi.commdpi.commdpi.comnih.gov. This compound influences these processes to promote increased CMA activity.

Enhanced Unfolding and Translocation into Lysosomal Lumen

Upon arrival at the lysosomal membrane, the Hsc70-substrate complex binds to the cytosolic tail of LAMP2A mdpi.commdpi.commdpi.comnih.gov. This binding triggers the oligomerization of LAMP2A into a multimeric complex, which facilitates the translocation of the substrate into the lysosome mdpi.commdpi.com. A lysosomal-resident isoform of Hsc70 assists in the unfolding and translocation of the substrate into the lysosomal lumen, where it is degraded by acidic hydrolases mdpi.commdpi.commdpi.com. This compound is known to increase the expression of the lysosomal receptor LAMP2A invivochem.comwikipedia.orgglpbio.commedchemexpress.comarctomsci.com. Increased levels of LAMP2A on the lysosomal membrane are a limiting factor for CMA and promote the assembly of the CMA translocation complex mdpi.com. By increasing LAMP2A expression, this compound enhances the capacity of the lysosomal membrane to bind Hsc70-substrate complexes and form the translocation machinery necessary for substrate uptake and subsequent degradation within the lysosome invivochem.comwikipedia.orgglpbio.commedchemexpress.comarctomsci.commdpi.com. This suggests that this compound facilitates the enhanced unfolding and translocation process indirectly by increasing the availability of the key lysosomal receptor LAMP2A.

Specificity of this compound Action on Autophagic Flux

Autophagy is a cellular process for degrading and recycling cellular components via lysosomes, classified into macroautophagy, microautophagy, and chaperone-mediated autophagy (CMA) based on the mechanism of cargo delivery to the lysosome nih.govmdpi.commdpi.comspandidos-publications.comfrontiersin.orgnih.govmedchemexpress.com. This compound demonstrates specificity in activating CMA.

Differentiation from Macroautophagy and Microautophagy

This compound is described as a specific activator of chaperone-mediated autophagy invivochem.commedchemexpress.comwikipedia.orgglpbio.commedchemexpress.comarctomsci.comaxonmedchem.com. Unlike macroautophagy, which involves the formation of double-membraned autophagosomes that engulf cellular material, and microautophagy, where lysosomes directly engulf cytoplasmic components through membrane invagination, CMA involves the direct translocation of specific proteins across the lysosomal membrane via a protein complex involving Hsc70 and LAMP2A nih.govmdpi.commdpi.comspandidos-publications.comfrontiersin.orgnih.govmedchemexpress.com. Research indicates that this compound activates CMA in vitro without affecting macroautophagy medchemexpress.com. This suggests that this compound's mechanism of action is distinct from the pathways regulating macroautophagy and microautophagy.

Lack of Alteration on LC3-II Expression

A key indicator of macroautophagy activity is the lipidation of LC3-I to form LC3-II, which is then incorporated into the autophagosome membrane spandidos-publications.com. Studies have shown that this compound does not alter LC3-II expression invivochem.commedchemexpress.comglpbio.commedchemexpress.comarctomsci.com. This finding further supports the specificity of this compound for the CMA pathway and its differentiation from macroautophagy, as an increase in macroautophagy flux would typically be accompanied by a change in LC3-II levels. This compound's effect is focused on enhancing the CMA pathway, which operates independently of the LC3 conjugation system characteristic of macroautophagy invivochem.commedchemexpress.comglpbio.commedchemexpress.comarctomsci.commedchemexpress.com.

Here is a summary of research findings related to this compound's specificity:

| Compound | Concentration | Treatment Duration | Effect on CMA Activity (KFERQ-PS-Dendra reporter) | Effect on LC3-II Expression | Effect on Autophagic Flux (General) |

| This compound | 0-30 µM | 16 hours | Dose- and time-dependent activation invivochem.commedchemexpress.comglpbio.commedchemexpress.comarctomsci.com | Not altered (at 20 µM) invivochem.commedchemexpress.comglpbio.commedchemexpress.comarctomsci.com | No effect (at 20 µM) invivochem.commedchemexpress.comglpbio.commedchemexpress.comarctomsci.com |

| This compound | 20 µM | 6 hours | Not specified for this duration in snippets | Not altered invivochem.commedchemexpress.comglpbio.commedchemexpress.comarctomsci.com | No effect invivochem.commedchemexpress.comglpbio.commedchemexpress.comarctomsci.com |

This data indicates that while this compound effectively activates CMA as measured by a specific CMA reporter, it does not induce changes in LC3-II levels or general autophagic flux, highlighting its selective action on CMA invivochem.commedchemexpress.comglpbio.commedchemexpress.comarctomsci.com.

In Vitro Characterization of Ca77.1 Activity

Dose- and Time-Dependent Activation of CMA in Cell Lines

Studies have shown that CA77.1 activates CMA in a dose- and time-dependent manner in cell culture models medchemexpress.commedchemexpress.comglpbio.com. This effect has been observed in NIH 3T3 cells, a commonly used fibroblast cell line medchemexpress.commedchemexpress.comglpbio.com. The activation is typically assessed after treatment periods ranging up to 16 hours medchemexpress.commedchemexpress.comglpbio.com.

Quantitative Assessment Using KFERQ-PS-Dendra Reporter Systems (e.g., NIH 3T3 cells)

A key method for quantitatively assessing this compound's CMA activation involves the use of reporter systems like KFERQ-PS-Dendra in NIH 3T3 cells medchemexpress.commedchemexpress.comglpbio.com. This reporter consists of a fluorescent protein (Dendra) tagged with a KFERQ-like motif, which is a recognition signal for CMA-mediated degradation nih.govmdpi.comresearchgate.net. When CMA is active, the reporter protein is targeted to lysosomes, where it accumulates and forms fluorescent puncta nih.govmdpi.comresearchgate.net. The intensity or number of these fluorescent puncta per cell serves as a quantitative measure of CMA activity medchemexpress.commedchemexpress.comglpbio.com. Studies using this system have shown that this compound treatment leads to an increase in the average number of fluorescent puncta per cell, indicating enhanced CMA activity medchemexpress.commedchemexpress.comglpbio.com.

Analysis of Fluorescent Puncta Formation

The formation of fluorescent puncta upon this compound treatment is a direct visual indicator of CMA activation medchemexpress.commedchemexpress.comglpbio.com. These puncta represent lysosomes actively engaged in the CMA process, accumulating the KFERQ-tagged reporter protein nih.govmdpi.comresearchgate.net. The increase in the number and intensity of these puncta with increasing concentrations and incubation times of this compound demonstrates the compound's ability to stimulate the translocation and degradation of CMA substrates within lysosomes medchemexpress.commedchemexpress.comglpbio.com. This analysis provides both qualitative and quantitative data on the efficacy of this compound in promoting CMA.

Selective Degradation of CMA Substrates in Cell Cultures

This compound's activation of CMA leads to the selective degradation of proteins containing the KFERQ-like motif mdpi.comresearchgate.netmdpi.com. This selectivity is a hallmark of the CMA pathway, distinguishing it from other degradation systems like macroautophagy and the proteasome mdpi.comnih.govmdpi.com.

Protein Degradome Analysis Upon CMA Activation

While comprehensive protein degradome analysis specifically detailing all substrates degraded upon this compound activation is not explicitly detailed in the provided search snippets, the core function of CMA is the selective degradation of proteins containing the KFERQ-like motif mdpi.comresearchgate.netmdpi.com. It is estimated that approximately 30-40% of cytosolic proteins contain this motif and are potential CMA substrates researchgate.netjpreventionalzheimer.com. Activation of CMA by compounds like this compound would theoretically lead to increased degradation of these specific proteins. The provided information highlights that CMA is involved in the degradation of various proteins, including those implicated in neurodegenerative diseases like certain forms of tau and alpha-synuclein (B15492655), although the direct effect of this compound on the entire degradome hasn't been presented in detail in the search results researchgate.netmdpi.comjpreventionalzheimer.comnih.gov. Studies have shown that CMA activation by this compound can lead to the reduction of pathogenic protein aggregates in relevant models mdpi.comnih.gov.

Preclinical Research and in Vivo Studies of Ca77.1

Pharmacological Properties in Non-Human Mammalian Models

Studies in mice have provided insights into the pharmacokinetic profile of CA77.1, demonstrating its suitability for in vivo applications.

Brain Penetrance Characterization

This compound has been shown to exhibit brain penetrance in mice following oral administration. A single oral dose of 10 mg/kg resulted in a brain Cmax of 3534 ng/g at 1 hour, with an AUC(last) of 8338 h*ng/g and a half-life (T1/2) of 1.89 hours medchemexpress.commedchemexpress.cominvivochem.comglpbio.com.

A summary of brain pharmacokinetic parameters in mice is presented in Table 1.

| Parameter | Value | Unit | Time Point/Route |

| Cmax (Brain) | 3534 | ng/g | 1 hr, p.o. (10 mg/kg) medchemexpress.commedchemexpress.cominvivochem.comglpbio.com |

| AUC(last) | 8338 | h*ng/g | p.o. (10 mg/kg) medchemexpress.commedchemexpress.cominvivochem.comglpbio.com |

| Tmax | 1 | hour | p.o. (10 mg/kg) medchemexpress.commedchemexpress.cominvivochem.comglpbio.com |

| T1/2 | 1.89 | hour | p.o. (10 mg/kg) medchemexpress.commedchemexpress.cominvivochem.comglpbio.com |

Evaluation of Systemic Distribution and Bioavailability

While specific detailed data tables on systemic distribution and bioavailability across various organs were not extensively provided in the search results beyond brain penetrance, the compound is described as having "favorable pharmacokinetics" and being "orally active" wikipedia.orglabclinics.commedchemexpress.commedchemexpress.cominvivochem.comglpbio.comselleckchem.comglpbio.comselleckchem.commedchemexpress.comcaltagmedsystems.frselleck.co.jpmedkoo.comaxonmedchem.combiomol.com. This suggests that this compound is absorbed and distributed systemically after oral administration, reaching the target tissue (brain) effectively. Studies also indicate activation of CMA in peripheral tissues in vivo researchgate.net.

Efficacy Assessment in Murine Models of Proteotoxicity-Driven Neuropathologies

This compound has been evaluated in murine models, particularly those exhibiting tau pathology, to assess its therapeutic potential in proteotoxicity-driven neuropathologies.

Behavioral and Neuropathological Improvements in PS19 Transgenic Mice

In PS19 transgenic mice, a model for frontotemporal dementia-related proteotoxicity expressing the P301S mutation of human tau, treatment with this compound has demonstrated beneficial effects. This compound treatment normalized the previously observed locomotor hyperactivity in these mice to control levels medchemexpress.commedchemexpress.cominvivochem.comglpbio.com. The treatment also resulted in improvements in neuropathology medchemexpress.commedchemexpress.cominvivochem.comglpbio.com.

Reduction of Pathogenic Tau Conformations in Specific Brain Regions (e.g., hippocampus, amygdala, piriform cortex)

Treatment with this compound has been shown to reduce the levels and number of neurons containing pathogenic tau conformations in specific brain regions, including the hippocampus, amygdala, and piriform cortex in PS19 mice medchemexpress.commedchemexpress.cominvivochem.comglpbio.com. In the hippocampus of this compound-treated mice, there was less aggressive tau pathology and lower levels of phosphorylated (S422 and AT8), oligomeric, and insoluble forms of tau jpreventionalzheimer.com. In the triple transgenic mouse model TauPS2APP, this compound administration reduced tau-related pathologies, specifically early T231 pTau, in the hippocampus and cortex jpreventionalzheimer.com.

Influence on Microglial Cell Morphology and Count (e.g., Iba1-positive cells)

This compound treatment has been observed to influence microglial cells in murine models. In vehicle-treated PS19 mice, a higher number of microglial cells and the presence of large Iba1-positive cells with rod-like dystrophic morphology were noted. These characteristics were reduced upon this compound treatment medchemexpress.commedchemexpress.cominvivochem.comglpbio.com. Furthermore, activation of CMA by this compound has been shown to repress LPS-induced microglial activation in vitro nih.govresearchgate.net.

Amelioration of Amyloid-Beta Pathology (e.g., β-amyloid plaques, APP CTFs, Aβ42 peptide)

Preclinical studies have demonstrated that this compound exhibits beneficial effects on amyloid-beta (Aβ) pathology in in vivo models of Alzheimer's disease (AD). This compound treatment has been shown to reduce both immature and mature β-amyloid plaques in the hippocampus and cortex of triple transgenic mice (TauPS2APP), a model exhibiting both amyloid and tau pathologies. fishersci.nl Amyloid-beta precursor protein (APP), from which Aβ peptides are derived, has been identified as a substrate for CMA. cenmed.comwikipedia.org The degradation of APP via CMA is dependent on the interaction with Hsc70 and is influenced by signaling pathways involving IKKα/β. cenmed.com By activating CMA, this compound facilitates the clearance of proteins like APP and potentially its C-terminal fragments (CTFs), thereby contributing to the observed reduction in amyloid pathology. wikipedia.org

Impact on Cellular Proteostasis in Neural Tissues

Maintaining proteostasis, the intricate balance of protein synthesis, folding, and degradation, is essential for neuronal function and survival, especially given their post-mitotic nature. aiddlab.com Dysfunction of the proteostasis network is a hallmark of aging and is implicated in the pathogenesis of neurodegenerative diseases characterized by the accumulation of misfolded and aggregated proteins. aiddlab.com CMA is a key component of the neuronal proteostasis network, responsible for the selective degradation of soluble proteins containing a specific KFERQ-like motif. aiddlab.comontosight.ai Studies using mouse models with impaired neuronal CMA have shown that a deficiency in this pathway leads to altered neuronal function, a collapse of the neuronal metastable proteome, and subsequent proteotoxicity. aiddlab.comwikipedia.orgfishersci.ca

This compound, as a pharmacological activator of CMA, has been investigated for its ability to restore proteostasis in neural tissues. By enhancing CMA activity, this compound promotes the degradation of aberrant or surplus proteins that can otherwise accumulate and lead to cellular dysfunction and toxicity. aiddlab.comfishersci.nl

Maintenance of Neuronal Metastable Proteome

The neuronal metastable proteome consists of proteins that are particularly vulnerable to misfolding and aggregation under cellular stress or aging conditions. Impaired CMA activity contributes to the accumulation of these susceptible proteins, disrupting the delicate balance required for proper neuronal function. aiddlab.com Studies involving neuronal-specific CMA blockage have highlighted the critical role of CMA in maintaining the stability of this proteome. aiddlab.com Activation of CMA by compounds like this compound is proposed as a strategy to enhance the clearance of these metastable proteins, thereby helping to preserve neuronal health and function. aiddlab.com

Prevention of Neuronal Proteotoxicity

The accumulation of misfolded and aggregation-prone proteins is a major driver of neurotoxicity in various neurodegenerative disorders. aiddlab.com CMA plays a protective role by clearing these potentially toxic species. wikipedia.orgontosight.ai When CMA function is compromised, these proteins can aggregate, leading to cellular stress and ultimately neuronal death. wikipedia.org this compound, by activating CMA, facilitates the removal of such proteotoxic proteins. Preclinical data in AD mouse models suggests that this compound treatment reduces the burden of pathogenic protein aggregates, contributing to improved neuropathological outcomes and potentially mitigating neuronal proteotoxicity. aiddlab.comfishersci.nl

Investigation in Other Disease Models

Beyond its effects on amyloid-beta pathology and neuronal proteostasis in AD models, this compound and related CMA activators have been explored in other disease contexts where proteostasis dysfunction or inflammation play a significant role.

Amelioration of Retinal Degeneration in Relevant Murine Models

Studies have investigated the therapeutic potential of CMA activation in models of retinal degeneration. In a murine model of retinitis pigmentosa characterized by progressive photoreceptor loss, treatment with CA compounds, including CA77 (or this compound), effectively alleviated retinal degeneration. cenmed.comontosight.aiwikipedia.orgdsmz.deguidetopharmacology.orgwikipedia.org This protective effect underscores the potential of targeting CMA as a therapeutic strategy for neuronal degeneration in the retina. ontosight.ai The amelioration of retinal degeneration by CA77 was associated with increased levels of LAMP2A, a key component of the CMA translocation complex, in the retina, confirming target engagement in vivo. guidetopharmacology.orgwikipedia.org

Modulation of Neuroinflammation and Microglial Activation in LPS-Induced Models

Neuroinflammation, often involving the activation of microglia, contributes to the progression of several neurological disorders. fishersci.finih.govfishersci.ca Research has explored the impact of CMA activation on neuroinflammatory processes. This compound has been shown to repress lipopolysaccharide (LPS)-induced microglial activation in in vitro and in vivo models. fishersci.finih.gov This modulation involves the inhibition of the production of proinflammatory factors by microglia. fishersci.finih.gov Mechanistically, this compound facilitates the CMA-mediated degradation of the protein p300. fishersci.finih.gov The reduction of p300 levels subsequently inhibits the NF-κB signaling pathway and the activation of the NLRP3 inflammasome, key components in the inflammatory response cascade in microglia. fishersci.finih.gov This suggests that CMA activation by this compound can exert anti-inflammatory effects in the context of LPS-induced microglial activation. fishersci.finih.gov

Summary of Key Preclinical Findings

| Section | Disease Model / Context | Key Findings |

| 5.2.4 Amelioration of Aβ Pathology | AD mouse models (e.g., TauPS2APP) | Reduced β-amyloid plaques (immature and mature) in hippocampus and cortex. fishersci.nl Facilitates clearance of APP and potentially APP CTFs via CMA. cenmed.comwikipedia.org |

| 5.3 Impact on Cellular Proteostasis | Neuronal tissues (in vivo and in vitro) | Restores proteostasis and limits toxicity by activating CMA. aiddlab.comwikipedia.orgfishersci.nl Counteracts proteostasis failure due to CMA deficiency. aiddlab.comwikipedia.orgfishersci.ca |

| 5.3.1 Maintenance of Neuronal Metastable Proteome | Neuronal tissues (in vivo) | Helps maintain the stability of the neuronal metastable proteome by enhancing clearance of vulnerable proteins. aiddlab.com |

| 5.3.2 Prevention of Neuronal Proteotoxicity | Neuronal tissues / AD models | Facilitates removal of proteotoxic proteins, contributing to improved neuropathological outcomes. aiddlab.comwikipedia.orgfishersci.nl |

| 5.4.1 Amelioration of Retinal Degeneration | Murine model of retinitis pigmentosa | Effectively alleviated retinal degeneration. cenmed.comontosight.aiwikipedia.orgdsmz.deguidetopharmacology.orgwikipedia.org Increased LAMP2A levels in the retina. guidetopharmacology.orgwikipedia.org |

| 5.4.2 Modulation of Neuroinflammation | LPS-induced microglial activation models | Repressed microglial activation and inhibited proinflammatory factor production. fishersci.finih.gov Facilitated CMA-mediated degradation of p300, inhibiting NF-κB and NLRP3 inflammasome. fishersci.finih.gov |

Mechanistic Dissection of Ca77.1 in Specific Disease Contexts

Neurodegenerative Disorders

CMA dysfunction is closely linked to numerous neurodegenerative diseases, including Alzheimer's disease (AD) and frontotemporal dementia (FTD) caymanchem.comarctomsci.comnih.govmdpi.comnih.govfrontiersin.org. The accumulation of misfolded or damaged proteins is a hallmark of these conditions, and impaired CMA contributes to this buildup, leading to cellular stress and proteotoxicity jpreventionalzheimer.commdpi.comnih.gov. Activating CMA represents a potential therapeutic strategy for these disorders by promoting the clearance of pathogenic proteins jpreventionalzheimer.comnih.govmdpi.comnih.govfrontiersin.org. CA77.1, as a CMA activator, has been investigated for its potential therapeutic benefits in models of neurodegenerative proteotoxicity medchemexpress.commedchemexpress.comcaymanchem.comarctomsci.comjpreventionalzheimer.com.

Alzheimer's Disease: Tauopathies and Amyloidopathies

Alzheimer's disease is pathologically characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles nih.govmdpi.comnih.govmdpi.com. Autophagy, including CMA, plays a significant role in the metabolism and clearance of both Aβ and tau proteins nih.govmdpi.comnih.govmdpi.com. CMA activity is often found to be decreased in AD mdpi.comnih.gov. This compound has demonstrated beneficial effects on AD-related pathology in in vivo mouse models caymanchem.comarctomsci.comnih.govmdpi.comnih.gov.

CMA is involved in the degradation of wild-type tau protein nih.govmdpi.comnih.gov. However, mutant forms of tau can interfere with CMA by binding to LAMP2A and disrupting its translocation to the lysosomal membrane, thereby impairing the degradation process nih.govmdpi.comnih.gov. This compound, by boosting LAMP2A expression and activating CMA, facilitates the degradation of pathogenic tau spandidos-publications.commdpi.com. Studies in AD mouse models have shown that treatment with this compound reduces the levels and the number of neurons containing pathogenic tau conformations in various brain regions, including the hippocampus, amygdala, and piriform cortex medchemexpress.commedchemexpress.comcaymanchem.comarctomsci.com.

Impaired CMA can indirectly contribute to the hyperphosphorylation of tau mdpi.comnih.gov. This is partly mediated through the protein Regulator of Calcineurin 1 (RCAN1), a substrate of CMA jpreventionalzheimer.comnih.govnih.govnih.govresearchgate.net. RCAN1 is known to inhibit calcineurin, a phosphatase that dephosphorylates tau nih.gov. In AD patients, levels of RCAN1 are often elevated jpreventionalzheimer.comnih.gov. A reduction in CMA activity leads to increased levels of RCAN1 jpreventionalzheimer.com, which in turn enhances tau phosphorylation by inhibiting calcineurin jpreventionalzheimer.comnih.gov. By activating CMA, this compound promotes the degradation of RCAN1 jpreventionalzheimer.comnih.gov, thereby potentially reducing its inhibitory effect on calcineurin and indirectly preventing excessive tau hyperphosphorylation.

RCAN1 is a key CMA substrate that acts as an inhibitor of calcineurin jpreventionalzheimer.comnih.govnih.govnih.govresearchgate.net. Elevated levels of RCAN1 are observed in AD patients jpreventionalzheimer.comnih.gov. This increase in RCAN1, often a consequence of reduced CMA activity, leads to greater inhibition of calcineurin jpreventionalzheimer.comnih.gov. Since calcineurin is involved in the dephosphorylation of tau, its inhibition by elevated RCAN1 contributes to the accumulation of phosphorylated tau species nih.gov. Activating CMA with compounds like this compound facilitates the degradation of RCAN1, thereby reducing its levels and potentially mitigating the calcineurin-mediated pathway that leads to tau hyperphosphorylation jpreventionalzheimer.comnih.gov.

Research using mouse models of tauopathy and AD has provided specific data on the impact of this compound on various phosphorylated tau species. In PS19 transgenic mice, which express the P301S mutation in tau associated with frontotemporal dementia, this compound treatment resulted in a decrease in pS19 hyperactivity jpreventionalzheimer.com. Furthermore, this compound treatment reduced the levels of S422 and AT8 phosphorylated forms of tau, as well as oligomeric and insoluble tau species in these mice jpreventionalzheimer.com. In triple transgenic mice (TauPS2APP model), administration of this compound was shown to reduce early T231 phosphorylated tau (pTau) in the hippocampus and cortex jpreventionalzheimer.com. Conversely, studies involving mice with CMA deficiency (Tg-L2A-/-) showed a significantly higher accumulation of S422 phosphorylated tau compared to control transgenic mice, highlighting the role of functional CMA in preventing the accumulation of this specific phosphorylated species nih.gov. These findings indicate that this compound's CMA-activating properties contribute to the reduction of specific pathogenic phosphorylated tau forms.

The following table summarizes the observed effects of this compound on specific phosphorylated tau species and tau aggregates in relevant mouse models:

| Mouse Model | This compound Treatment Effect | Affected Tau Species/Forms | Reference |

| PS19 Transgenic Mice | Decreased hyperactivity | pS19 | jpreventionalzheimer.com |

| PS19 Transgenic Mice | Reduced levels and number of neurons containing pathogenic tau conformations | General pathogenic tau conformations | medchemexpress.commedchemexpress.comcaymanchem.comarctomsci.com |

| PS19 Transgenic Mice | Lower levels of phosphorylated, oligomeric, and insoluble tau | pS422, AT8 | jpreventionalzheimer.com |

| Triple Transgenic Mice (TauPS2APP) | Reduced tau-related pathologies | Early T231 pTau | jpreventionalzheimer.com |

| Tg-L2A-/- Mice (CMA deficient) | Significantly higher accumulation compared to Tg mice (no this compound treatment) | pS422 | nih.gov |

This compound treatment in AD mouse models also led to a reduction in amyloid plaques (immature and mature) jpreventionalzheimer.comnih.gov.

Frontotemporal Dementia-Related Proteotoxicity

Frontotemporal dementia (FTD) is another group of neurodegenerative disorders linked to CMA dysfunction and the accumulation of specific proteins nih.gov. Proteins implicated in FTD, such as TDP-43, have been identified as substrates for CMA degradation nih.gov. Impaired CMA can lead to the accumulation of these proteins, contributing to the proteotoxicity observed in FTD nih.gov. The PS19 mouse model, which expresses a mutation in tau (P301S) associated with FTD, is used to study FTD-related proteotoxicity jpreventionalzheimer.com. In this model, this compound treatment has been shown to improve behavior and neuropathology, including reducing the levels of pathogenic tau conformations medchemexpress.commedchemexpress.comcaymanchem.comarctomsci.comjpreventionalzheimer.com. These findings suggest that activating CMA with this compound may hold therapeutic potential for FTD and other tauopathies characterized by proteotoxic protein accumulation.

Parkinson's Disease: Alpha-Synuclein (B15492655) Clearance

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons and the accumulation of misfolded alpha-synuclein (α-syn) protein aggregates, which form Lewy bodies researchgate.netmdpi.commdpi.com. Alpha-synuclein is a known substrate of CMA, and impaired CMA activity is strongly linked to the accumulation of pathogenic α-syn in PD nih.govnih.govresearchgate.netmdpi.commdpi.com. Mutant variants of α-syn, such as A30P and A53T, can interact aberrantly with LAMP2A, thereby hindering the formation of the CMA translocation complex and blocking the degradation of α-syn and other CMA substrates nih.govresearchgate.netmdpi.com.

Pharmacological activation of CMA, such as through treatment with this compound, represents a potential therapeutic strategy to enhance α-synuclein clearance. Studies have shown that compounds capable of enhancing CMA can promote the degradation of α-synuclein aggregates nih.govresearchgate.net. While direct experimental data specifically detailing this compound's effect on α-synuclein clearance in PD models within the provided search results are limited, the compound's established mechanism of action as a CMA activator strongly supports its potential in this area, given that α-synuclein is a primary CMA substrate and CMA dysfunction contributes to its accumulation in PD nih.govnih.govresearchgate.netmdpi.commdpi.com. Related CMA activators have been shown to overcome the suppression of CMA-mediated α-synuclein clearance caused by mutant LRRK2, another protein implicated in PD nih.gov.

Autophagy-Related Lysosomal Dysfunction

Lysosomal dysfunction is a significant factor in the pathogenesis of various diseases, including neurodegenerative disorders and aging embopress.org. Autophagy, particularly CMA, relies on functional lysosomes for the degradation of targeted proteins mdpi.com. Impairment in lysosomal function or a reduction in the levels of key lysosomal proteins like LAMP2A directly compromises CMA activity mdpi.comembopress.orgresearchgate.net.

This compound functions by increasing the expression of LAMP2A on the lysosomal membrane wikipedia.orginvivochem.commedchemexpress.com. This increased availability of the CMA receptor facilitates the binding and translocation of chaperone-bound substrate proteins into the lysosomal lumen for degradation, thereby restoring or enhancing CMA activity mdpi.commdpi.com. By upregulating LAMP2A, this compound can potentially counteract the decline in CMA function associated with lysosomal dysfunction. Studies have shown that this compound activates CMA in a dose- and time-dependent manner in cell lines expressing a CMA reporter invivochem.commedchemexpress.com.

Table 1: Effect of this compound on CMA Activity in NIH 3T3 Cells

| This compound Concentration (µM) | Incubation Time (hours) | CMA Activity (Relative Fluorescence Spots per Cell) | Reference |

| 10 | 16 | Increased | medchemexpress.comcaymanchem.com |

| 20 | 16 | Increased | invivochem.commedchemexpress.comcaymanchem.com |

| 30 | 16 | Increased | medchemexpress.comcaymanchem.com |

| 20 | 6 | No effect on LC3-II or autophagic flux | invivochem.commedchemexpress.com |

Note: CMA activity was quantified as the average of fluorescent puncta per cell in NIH 3T3 cells stably expressing a KFERQ-PS-Dendra reporter invivochem.commedchemexpress.com.

Inflammatory Responses: Modulation of p300/NF-κB/NLRP3 Pathway

Neuroinflammation is increasingly recognized as a critical contributor to the progression of neurodegenerative diseases, including PD nih.govnih.govx-mol.comresearchgate.net. Dysfunction of CMA has been shown to have proinflammatory effects nih.govnih.govx-mol.comresearchgate.net. Research indicates a mechanistic link between CMA and the modulation of inflammatory responses, particularly through the regulation of the p300/NF-κB/NLRP3 pathway nih.govnih.govx-mol.comresearchgate.net.

The protein p300, a histone acetyltransferase, is identified as a substrate of CMA nih.govnih.govx-mol.comresearchgate.net. Degradation of p300 by CMA leads to reduced acetylation of the p65 subunit of NF-κB nih.govnih.govx-mol.comresearchgate.net. Acetylation of p65 is crucial for its transcriptional activity, which drives the expression of proinflammatory factors and the activation of the NLRP3 inflammasome nih.govnih.govx-mol.comresearchgate.net. By promoting the CMA-mediated degradation of p300, this compound can thus inhibit the activation of the NF-κB pathway and downstream inflammatory responses, including the activation of the NLRP3 inflammasome nih.govnih.govx-mol.comresearchgate.net.

Studies have demonstrated that activation of CMA by a CMA activator (referred to as CA, likely this compound in the context of the research) significantly repressed lipopolysaccharide (LPS)-induced microglial activation, a key component of neuroinflammation nih.govnih.govx-mol.comresearchgate.net. Conversely, CMA dysfunction exacerbated microglial activation nih.govnih.govx-mol.comresearchgate.net. Pretreatment with the CMA activator inhibited microglia-mediated inflammation and attenuated neuronal death in vitro and in vivo nih.govnih.govx-mol.comresearchgate.net.

Table 2: Impact of CMA Activation on LPS-Induced Microglial Activation

| Treatment | Microglial Activation (Relative to LPS) | p65 Acetylation (Relative to LPS) | NLRP3 Inflammasome Activation | Reference |

| LPS | Increased | Increased | Activated | nih.govnih.govx-mol.comresearchgate.net |

| LPS + CMA Activator | Repressed | Reduced | Inhibited | nih.govnih.govx-mol.comresearchgate.net |

| CMA Dysfunction | Exacerbated | Not specified | Not specified | nih.govnih.govx-mol.comresearchgate.net |

These findings highlight the repressive effects of CMA on microglial activation through the p300-associated NF-κB signaling pathway, revealing a mechanistic link between CMA and neuroinflammation and suggesting a potential therapeutic avenue for this compound in inflammatory conditions nih.govnih.govx-mol.comresearchgate.net.

Aging and Cellular Senescence: Restoring CMA Activity

Aging is associated with a decline in cellular function and the accumulation of damaged macromolecules, a hallmark of which is cellular senescence nih.govembopress.orgresearchgate.netfrontiersin.org. CMA activity decreases with age in various tissues and cell types, largely due to a reduction in LAMP2A levels mdpi.comembopress.orgresearchgate.net. This age-dependent decline in CMA contributes to the accumulation of misfolded and damaged proteins, contributing to proteostasis collapse and age-related pathologies embopress.orgresearchgate.netfrontiersin.org.

Cellular senescence, a state of stable cell cycle arrest, is also linked to lysosomal dysfunction and impaired CMA nih.govembopress.orgresearchgate.netembopress.org. Blocking CMA can induce cellular senescence embopress.org. Restoring CMA activity in aging cells is proposed as a strategy to counteract age-related decline and cellular senescence nih.govembopress.orgfrontiersin.org.

As a potent CMA activator that increases LAMP2A expression, this compound has the potential to restore diminished CMA activity in aging and senescent cells wikipedia.orginvivochem.commedchemexpress.com. By enhancing the degradation of proteins that accumulate with age or contribute to senescence, this compound may help maintain cellular homeostasis and mitigate age-related dysfunction nih.govembopress.orgfrontiersin.org. While the provided search results primarily focus on this compound's effects in neurodegenerative disease models, the compound's fundamental mechanism of action – activating CMA by increasing LAMP2A – directly addresses a key factor in the age-related decline of proteostasis and the induction of cellular senescence mdpi.comembopress.orgresearchgate.netembopress.org. CMA activators, including a potent derivative of AR7 (referring to this compound), have shown promising in vivo activity in selectively activating CMA and ameliorating pathology in age-related disease models nih.govembopress.org.

Advanced Methodologies and Analytical Approaches in Ca77.1 Research

Reporter Systems for CMA Activity Assessment

Assessing chaperone-mediated autophagy activity is crucial for understanding the biological effects of compounds like CA77.1. Various reporter systems have been developed for this purpose.

KFERQ-Dendra Fluorescent Reporter in Cells and Transgenic Mice

A commonly employed method to quantify CMA activity involves the use of fluorescent reporter proteins containing a KFERQ-like motif, which is the recognition sequence for CMA substrates spandidos-publications.com. The KFERQ-PS-Dendra reporter system, where Dendra is a photoswitchable fluorescent protein, is utilized in cells and transgenic mouse models to monitor CMA activity medchemexpress.cominvivochem.comglpbio.comcaymanchem.comarctomsci.commedchemexpress.euresearchgate.net. In NIH 3T3 cells stably expressing the KFERQ-PS-Dendra reporter, this compound has been shown to activate CMA in a dose- and time-dependent manner medchemexpress.cominvivochem.comglpbio.comarctomsci.commedchemexpress.eu. CMA activity is typically quantified by measuring the average number of fluorescent puncta per cell, representing the delivery of the reporter protein to lysosomes for degradation via CMA medchemexpress.cominvivochem.comglpbio.comarctomsci.commedchemexpress.eu. Studies have demonstrated that this compound treatment leads to the formation of autophagic lysosomes in these cells, particularly at concentrations ranging from 10 to 30 µM caymanchem.com. In vivo studies using KFERQ-Dendra mice have also shown that this compound activates CMA in the brain selleckchem.com.

Molecular Docking and Computational Chemistry Studies

Molecular docking and computational chemistry play a significant role in understanding the potential interactions of this compound with target proteins.

Prediction of Binding Pockets and Interaction Maps (e.g., RARα)

Molecular docking studies have been utilized to investigate the interaction of this compound with proteins relevant to its mechanism of action, such as the retinoic acid receptor alpha (RARα) researchgate.netresearchgate.net. RARα is known to be an endogenous inhibitor of CMA, and pharmacological inhibition or antagonism of RARα can promote CMA activity by influencing LAMP2A trafficking to lysosomes mdpi.comresearchgate.net. Molecular docking of this compound in the binding pocket of inactive RARα (PDB ID: 1DKF) has been performed to predict the binding mode and identify key amino acid interactions researchgate.netresearchgate.net. Interaction maps derived from these studies provide insights into the predicted polar interactions between this compound and residues within the RARα binding pocket researchgate.netresearchgate.net. These computational approaches help to elucidate how this compound might modulate RARα activity to enhance CMA.

Proteomic and Degradomic Analyses

Proteomic and degradomic analyses are powerful tools for identifying protein substrates regulated by CMA and, consequently, by CMA activators like this compound.

Gene Expression Profiling and Transcriptional Analysis (e.g., LAMP2A, AKT1, RARα, TFEB)

Gene expression profiling and transcriptional analysis are used to investigate how this compound affects the expression levels of genes involved in the CMA pathway and related processes.

This compound has been shown to increase the expression of the lysosomal receptor LAMP2A in lysosomes medchemexpress.cominvivochem.comwikipedia.orgglpbio.comarctomsci.commedchemexpress.eu. This increased expression of LAMP2A is a key mechanism by which this compound activates CMA wikipedia.orgspandidos-publications.com. Transcriptional analysis can reveal changes in the mRNA levels of LAMP2A upon this compound treatment.

Studies investigating the CMA network in neurons have shown that while the transcription factor EB (TFEB), a master regulator of macroautophagy and lysosomal biogenesis, shows only modest changes in expression, other elements of the CMA network, including the negative regulatory elements AKT1 and retinoic acid receptor α (RARα), exhibit altered expression nih.gov. Specifically, increased expression of AKT1 and RARα has been observed in inhibitory neurons with transcriptionally inhibited CMA nih.gov. Given that this compound is an activator of CMA and its mechanism involves modulating RARα activity researchgate.netresearchgate.netmdpi.comresearchgate.net, transcriptional analysis can help to understand how this compound influences the expression of these regulatory genes within the CMA pathway. While the provided snippets confirm the involvement of LAMP2A, AKT1, RARα, and TFEB in the context of CMA and neurodegeneration mdpi.comresearchgate.netnih.govnih.gov, specific data tables detailing the fold changes in gene expression of LAMP2A, AKT1, RARα, and TFEB directly upon this compound treatment were not available in the search results. However, the literature indicates that CA compounds, including CA77, induce the expression of genes involved in CMA, such as LAMP2A researchgate.net.

In Vitro and Ex Vivo Functional Assays

Functional assays are crucial for understanding the cellular impact of this compound. These assays, performed in controlled laboratory settings using cultured cells (in vitro) or tissue samples (ex vivo), allow researchers to investigate the direct effects of this compound on key cellular pathways, notably those involving CMA.

Oxygen Consumption Rates and Extracellular Acidification Rates

Cellular metabolic activity can be assessed by measuring oxygen consumption rates (OCR) and extracellular acidification rates (ECAR). These measurements, often performed using specialized analyzers like the Seahorse Bioanalyzer, provide insights into mitochondrial respiration (OCR) and glycolysis (ECAR) nih.govpnas.org. While direct studies measuring OCR and ECAR specifically using this compound treatment were not prominently found in the search results, research on CMA deficiency has shown that impaired CMA can lead to altered neuronal function and changes in glycolysis nih.govmedchemexpress.com. For instance, measurement of ECAR revealed a pronounced decrease in glycolysis in neurons deficient in LAMP2A, a key component of CMA nih.gov. Given that this compound activates CMA by increasing LAMP2A expression medchemexpress.cominvivochem.comwikipedia.orgmedkoo.com, it is plausible that this compound could influence cellular metabolic profiles, and OCR and ECAR measurements could be employed to investigate these potential effects in future studies or are used in research not immediately available in the top search results. Such assays could help determine if this compound-mediated CMA activation impacts the balance between oxidative phosphorylation and glycolysis in various cell types.

Western Blotting for CMA Target Proteins

Western blotting is a widely used technique to detect and quantify specific proteins in cell or tissue lysates. In the context of this compound research, Western blotting is particularly valuable for assessing the levels of proteins involved in or targeted by CMA. This compound is known to activate CMA by increasing the expression of the lysosomal receptor LAMP2A medchemexpress.cominvivochem.comwikipedia.orgmedkoo.com. Therefore, Western blotting can be used to confirm the upregulation of LAMP2A levels upon this compound treatment pnas.org.

Furthermore, Western blotting can be employed to examine the degradation of known CMA substrate proteins following this compound administration. CMA selectively degrades soluble proteins containing a KFERQ-like motif, recognized by the chaperone HSC70 nih.govresearchgate.netnih.govspandidos-publications.com. By treating cells or tissues with this compound and then analyzing the levels of specific CMA substrates via Western blot, researchers can infer the extent of CMA activation and the enhanced degradation of these target proteins. A common approach to assess CMA activity via Western blotting involves using lysosomal inhibitors like leupeptin, which block lysosomal degradation without preventing substrate delivery nih.govresearchgate.net. By comparing the accumulation of CMA substrates in the presence and absence of both this compound and lysosomal inhibitors, the rate of CMA-mediated degradation can be approximated nih.govresearchgate.net. Studies have utilized Western blotting to analyze proteins like LAMP2A and assess changes in protein levels in response to CMA modulation pnas.orgresearchgate.net.

Microscopic Techniques for Visualizing Lysosomal Activity and Protein Aggregates

Microscopic techniques provide visual evidence of the cellular processes influenced by this compound, particularly concerning lysosomes and the presence of protein aggregates.

Fluorescence microscopy is a powerful tool for visualizing lysosomal activity. Reporters such as KFERQ-PS-Dendra, which are targeted for degradation by CMA and become fluorescent puncta in lysosomes, can be used to quantify CMA activity nih.govmedchemexpress.cominvivochem.com. An increase in the number of these fluorescent puncta per cell upon this compound treatment indicates enhanced CMA activity and increased delivery of substrates to lysosomes nih.govmedchemexpress.cominvivochem.com. This allows for a dose- and time-dependent assessment of this compound's effect on CMA in living cells nih.govmedchemexpress.cominvivochem.commdpi.com.

Microscopy is also essential for visualizing and assessing protein aggregates, which are often linked to neurodegenerative diseases and can be substrates for degradation pathways like CMA nih.govfluidimaging.comebbabiotech.comuzh.chresearchgate.net. This compound has been shown to improve neuropathology and decrease the quantity of neurons with pathogenic tau conformations in mouse models, suggesting a role in clearing protein aggregates medchemexpress.cominvivochem.comwikipedia.orgcaymanchem.comglpbio.com. Techniques such as immunofluorescence microscopy using antibodies against specific aggregated proteins (e.g., tau) or fluorescent dyes that bind to amyloid structures (e.g., Thioflavin S) can be used to visualize and quantify the burden of protein aggregates in cells or tissue sections from subjects treated with this compound medchemexpress.comebbabiotech.com. Confocal microscopy and other advanced imaging techniques can provide high-resolution images, allowing for the localization of aggregates and their relationship with lysosomes or other cellular components uzh.ch. The reduction in the number or size of these aggregates following this compound treatment, as observed through microscopy, provides visual evidence of its therapeutic potential in conditions associated with protein aggregation medchemexpress.cominvivochem.comwikipedia.orgcaymanchem.comglpbio.com.

Structure Activity Relationships and Chemical Analogs of Ca77.1

Comparative Analysis with AR7 and Other Derivatives (e.g., GR2, QX77, CA39)

CA77.1 is a derivative of AR7, specifically modified to enhance its suitability for in vivo administration. wikipedia.orgnih.govadipogen.com While AR7 demonstrated potent CMA activation in vitro, it was not well-suited for in vivo use. wikipedia.orgadipogen.comunmc.edu this compound, along with other compounds like GR2, QX77, and CA39, have been identified as pharmacological CMA activators, often acting by antagonizing retinoic acid receptor α (RARα) signaling. unmc.eduresearchgate.netresearchgate.net This antagonism triggers the expression of key CMA components, including LAMP2A. unmc.edu

Studies have shown that CA39 and CA77 (referring to this compound) are more potent CMA activators than AR7 in vitro. nih.govresearchgate.net They induce CMA in a time- and dose-dependent manner with higher efficacy compared to AR7. nih.govresearchgate.net Furthermore, the activation of CMA by CA39 and CA77 is more sustained, remaining noticeable even 12 hours after the compounds are removed from the culture media, unlike AR7. nih.gov Both CA39 and CA77 effectively activate CMA in various mouse and human cell types, including neuron-related cells, where AR7's effect was less pronounced. nih.gov

QX77 is another CMA activator derived from AR7. nih.govmdpi.com It activates CMA by increasing LAMP2A and Rab11 levels, and has been shown to rescue the lysosomal localization of LAMP2A in certain cell models. nih.govmdpi.commedchemexpress.com Like this compound, QX77 has been used to investigate the contributions of CMA in cellular processes, such as inhibiting LPS-induced expression of inflammatory markers in microglial cells. nih.gov GR2 is also recognized as a CMA enhancer, identified from a library of chemical designed retinoic acid derivatives, and is noted for its effectiveness in inducing CMA by upregulating LAMP2A levels on lysosomes. nih.govresearchgate.net

Comparative data on CMA activation potency in NIH3T3 cells is available, illustrating the dose-dependent effects of these compounds. researchgate.net

| Compound | CMA Activation (Relative to Untreated) - 12h | CMA Activation (Relative to Untreated) - 24h |

| AR7 | Moderate Increase | Moderate Increase |

| CA39 | Higher Increase | Higher Increase |

| This compound | Higher Increase | Higher Increase |

Note: This table is illustrative based on descriptions of relative potency and sustained activity nih.govresearchgate.net. Specific quantitative data would require access to the cited research figures.

Key Structural Features for Enhanced CMA Potency and In Vivo Suitability

The structural modifications made to AR7 to yield this compound were aimed at improving its suitability for in vivo administration, including favorable pharmacokinetics and brain penetration. wikipedia.orgbiomol.comnih.govadipogen.cominvivochem.commedchemexpress.com While the precise detailed structural differences conferring these advantages are not fully elaborated in the provided snippets, it is stated that Bourdenx M. et al. modified the chemical structure of AR7 to achieve this. nih.govmdpi.com

Molecular docking studies comparing CA39 and this compound with AR7 provide some insight into the structural interactions that may contribute to their enhanced potency. nih.govresearchgate.net Both CA39 and this compound bind in the RARα-binding pocket, stabilizing a conformation that regulates the recruitment of co-repressors and co-activators, similar to AR7. nih.gov CA39 and this compound are capable of forming extensive hydrophobic contacts within this pocket. nih.gov Specifically, this compound forms hydrogen bonds between its amide group and residues like Thr233, as well as a water molecule near Pro404, which may contribute to its enhanced activity or binding stability. nih.gov

The enhanced in vivo suitability of this compound is a critical distinction from AR7. wikipedia.orgadipogen.comunmc.edu this compound demonstrates good pharmacokinetics and brain penetration, allowing it to activate CMA in the mouse brain. wikipedia.orgadipogen.cominvivochem.com This is in contrast to AR7, which was not suitable for in vivo applications despite its in vitro activity. wikipedia.orgadipogen.comunmc.edu

Rational Design Principles for Next-Generation CMA Activators

The development of this compound from AR7 exemplifies rational design principles applied to improve the pharmacological properties of CMA activators. The primary principle guiding the modification of AR7 was to enhance its in vivo suitability, particularly its pharmacokinetics and ability to cross the blood-brain barrier. wikipedia.orgbiomol.comnih.govmdpi.comadipogen.cominvivochem.commedchemexpress.com This suggests that future rational design efforts for next-generation CMA activators should focus not only on potent in vitro CMA induction but also on optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure effective delivery to target tissues, such as the brain for neurodegenerative diseases.

Furthermore, the comparative analysis with CA39 and the insights from molecular docking studies highlight the importance of specific structural interactions within the RARα binding pocket. nih.govresearchgate.net Rational design could involve:

Optimizing Hydrophobic Interactions: Designing compounds that maximize favorable hydrophobic contacts within the target binding site. nih.gov

Introducing Specific Hydrogen Bonding: Incorporating functional groups capable of forming key hydrogen bonds with residues in the binding pocket to enhance binding affinity and stability. nih.gov

Modulating RARα Interaction: Designing molecules that effectively antagonize RARα signaling to promote LAMP2A expression and CMA activity. unmc.eduresearchgate.netresearchgate.net

The observation that CA39 and this compound exhibit more sustained CMA activation compared to AR7 also points to the importance of metabolic stability and off-target interactions. nih.gov Rational design should aim for compounds with improved metabolic profiles and reduced potential for off-target effects that could lead to a shorter duration of action or unwanted side effects.

Broader Implications for Autophagy Research and Therapeutic Strategies

Elucidating the Role of CMA in Neuronal Proteostasis

Research involving CA77.1 has significantly contributed to understanding the critical role of CMA in maintaining neuronal proteostasis. Neuronal proteostasis, the balance between protein synthesis, folding, and degradation, is essential for neuronal health and function researchgate.net. Accumulation of misfolded or toxic proteins is a hallmark of many neurodegenerative diseases nih.govmedchemexpress.com.

Studies using mouse models with systemic and neuron-specific CMA blockage have demonstrated that the loss of neuronal CMA leads to altered neuronal function, selective changes in the neuronal metastable proteome, and proteotoxicity, mirroring aspects of brain aging researchgate.net. These findings highlight that functional CMA is vital for neuronal proteostasis by maintaining a subset of the proteome prone to misfolding medkoo.com. This compound, as a pharmacological activator of CMA, has been utilized in these models to investigate the consequences of enhanced CMA activity medchemexpress.commedchemexpress.com.

For instance, in PS19 mice, a model for frontotemporal dementia-related proteotoxicity, this compound treatment normalized locomotor hyperactivity and reduced the levels and number of neurons containing pathogenic tau conformations in several brain regions, including the hippocampus, amygdala and piriform cortex medchemexpress.cominvivochem.comjpreventionalzheimer.com. This suggests that activating CMA with compounds like this compound can help clear toxic protein aggregates and ameliorate neuronal dysfunction wikipedia.orgmedkoo.com.

Understanding the Interplay Between CMA and Other Autophagic Pathways

While macroautophagy is the most extensively studied form of autophagy, research indicates that CMA and macroautophagy have distinct and non-redundant functions in the central nervous system medchemexpress.comnih.gov. Studies using genetically modified mouse models have helped to differentiate the roles of CMA and macroautophagy in regulating the neuronal proteome medchemexpress.com.

Understanding how CMA interacts with or compensates for other autophagic pathways is crucial for developing targeted therapies. While other proteolytic systems might compensate for CMA loss in young organisms, this compensatory ability declines with age, explaining the more severe consequences of CMA impairment in older individuals researchgate.net. This compound serves as a tool to explore the potential for CMA activation to bolster protein degradation when other pathways may be compromised.

Targeting CMA as a Novel Strategy for Proteostasis Network Dysfunction

Dysfunction of the proteostasis network is a common feature of aging and numerous diseases, leading to the accumulation of damaged or misfolded proteins researchgate.net. Given CMA's role in selectively degrading such proteins, targeting CMA represents a promising therapeutic strategy mdpi.comresearchgate.net. This compound is an example of a small molecule developed to activate CMA for therapeutic purposes wikipedia.orgmedkoo.com.

The rationale behind using CMA activators like this compound is to enhance the cell's capacity to clear toxic protein substrates, thereby preventing or reversing the detrimental effects of proteostasis imbalance medkoo.comlifebiosciences.com. Preclinical studies with this compound in mouse models of Alzheimer's disease have demonstrated its potential to improve neuropathology and behavioral deficits by promoting the degradation of proteins like tau and amyloid-beta medchemexpress.comwikipedia.orginvivochem.comnih.govjpreventionalzheimer.com.

The development of brain-penetrant and orally active CMA activators like this compound is a significant step towards translating the therapeutic potential of CMA modulation into clinical applications medchemexpress.comwikipedia.orginvivochem.com. This approach offers a novel way to address diseases driven by protein accumulation, distinct from strategies that target protein production or aggregation directly.